molecular formula C8H11BrN2O2S B8355419 5-bromo-N,N,6-trimethylpyridine-3-sulfonamide

5-bromo-N,N,6-trimethylpyridine-3-sulfonamide

Cat. No. B8355419
M. Wt: 279.16 g/mol
InChI Key: XDTAHKNQVNTQPH-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Diethyl {3-bromo-5-[(dimethylamino)sulfonyl]pyridin-2-yl}malonate (222 mg; 0.52 mmol) was treated with a 5 N solution of HCl in water (11 ml) and the resulting solution was refluxed for 6 h. The solvent was removed under reduced pressure, and the solid residue was carefully quenched with a saturated Na2CO3 solution in water. The resulting suspension was extracted with AcOEt. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a white solid (125 mg; 86% yield).
Name
Diethyl {3-bromo-5-[(dimethylamino)sulfonyl]pyridin-2-yl}malonate
Quantity
222 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:14](C(OCC)=O)C(OCC)=O)=[N:4][CH:5]=[C:6]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])[CH:7]=1.Cl>O>[Br:1][C:2]1[CH:7]=[C:6]([S:8]([N:11]([CH3:12])[CH3:13])(=[O:10])=[O:9])[CH:5]=[N:4][C:3]=1[CH3:14]

Inputs

Step One
Name
Diethyl {3-bromo-5-[(dimethylamino)sulfonyl]pyridin-2-yl}malonate
Quantity
222 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)S(=O)(=O)N(C)C)C(C(=O)OCC)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue was carefully quenched with a saturated Na2CO3 solution in water
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1C)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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